5-[(4-Fluorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, methylphenoxy, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Phenol Derivatives: These compounds are used in various industries and have potential biological activities.
Uniqueness
5-{[(4-Fluorophenyl)methyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of fluorophenyl, methylphenoxy, and oxazole groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C19H16FN3O2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16FN3O2/c1-13-2-8-16(9-3-13)24-12-18-23-17(10-21)19(25-18)22-11-14-4-6-15(20)7-5-14/h2-9,22H,11-12H2,1H3 |
InChI Key |
AQJBCJIGTOWBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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